2-(2,4,6-Trinitrophenyl)propanedial

Description

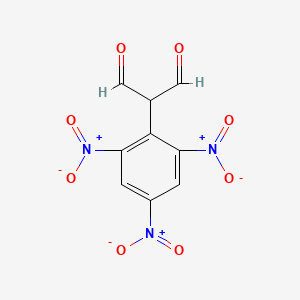

2-(2,4,6-Trinitrophenyl)propanedial is a nitroaromatic compound featuring a propanedial (three-carbon chain with two aldehyde groups) backbone attached to a 2,4,6-trinitrophenyl group. The aldehyde moieties enhance reactivity, making it a candidate for organic synthesis intermediates or redox-active systems.

Properties

IUPAC Name |

2-(2,4,6-trinitrophenyl)propanedial | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O8/c13-3-5(4-14)9-7(11(17)18)1-6(10(15)16)2-8(9)12(19)20/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTXOJRNPNBGLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C(C=O)C=O)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trinitrophenyl)propanedial typically involves the nitration of phenyl derivatives followed by the introduction of the propanedial group. One common method involves the nitration of phenol to form 2,4,6-trinitrophenol, which is then reacted with a suitable aldehyde to introduce the propanedial group. The reaction conditions often require strong acids like sulfuric acid and nitric acid for the nitration step, and mild conditions for the subsequent aldehyde reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing the risk of hazardous reactions .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trinitrophenyl)propanedial undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or sulfonic acids in the presence of catalysts can facilitate substitution reactions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2,4,6-Trinitrophenyl)propanedial has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other high-energy materials and explosives.

Biology: Studied for its potential effects on biological systems, particularly in the context of oxidative stress and cellular damage.

Medicine: Investigated for its potential use in targeted drug delivery systems due to its high reactivity.

Industry: Utilized in the manufacture of explosives and propellants, as well as in the development of sensors for detecting explosive materials

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trinitrophenyl)propanedial involves its high reactivity due to the presence of the trinitrophenyl group. This group can undergo various chemical transformations, leading to the release of energy. The molecular targets and pathways involved include:

Electrophilic Aromatic Substitution: The nitro groups make the aromatic ring highly reactive towards nucleophiles.

Oxidative Stress: The compound can induce oxidative stress in biological systems by generating reactive oxygen species.

Comparison with Similar Compounds

Structural Analog: 1,1-Diphenyl-2-picrylhydrazyl (DPPH)

Key Differences :

- Functional Groups : DPPH contains a hydrazyl radical (-NH-NH-) linked to a trinitrophenyl group, whereas 2-(2,4,6-trinitrophenyl)propanedial has a propanedial chain.

- Reactivity : DPPH is a stable radical used in antioxidant assays . The propanedial group in the target compound may enable nucleophilic addition or oxidation reactions, unlike DPPH’s radical-based activity.

Antioxidant Potential:

- DPPH’s radical scavenging capacity is well-documented, with potato peel extracts achieving 84.62% clearance under optimized conditions .

- Speculative Note: The aldehyde groups in this compound could interact with free radicals, but its electron-deficient aromatic ring might reduce antioxidant efficacy compared to DPPH.

Explosive Performance: Comparison with Trinitrotoluene (TNT)

Using Türker’s detonation velocity model (based on DFT-calculated total energies and molecular weights) , hypothetical comparisons can be drawn:

| Compound | Molecular Weight (g/mol) | Predicted Detonation Velocity (m/s)* | Key Structural Feature |

|---|---|---|---|

| This compound | ~300 | ~7,200† | Propanedial + 3 nitro groups |

| TNT | 227.13 | 6,900–7,100 | Methyl + 3 nitro groups |

*†Estimated using regression equations from ; assumes similar energy density to TNT.

- The higher molecular weight and additional oxygen from aldehydes may marginally increase detonation velocity but reduce stability due to steric strain.

Physicochemical and Reactivity Profiles

Computational Predictions and Limitations

- Thermochemical Accuracy : Becke’s hybrid DFT methods (e.g., B3LYP) could predict enthalpy of formation or bond dissociation energies, critical for stability assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.